methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16474171
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-12-7-5(6)2-3-11-8(7)10/h2-4,12H,1H3
SMILES:
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC16474171

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate -

Specification

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-12-7-5(6)2-3-11-8(7)10/h2-4,12H,1H3
Standard InChI Key PCIPHVADYACKGY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CNC2=C1C=CN=C2Cl

Introduction

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core, which is a fused ring system consisting of both pyrrole and pyridine structures. This compound is characterized by a chlorine atom at the 7th position and a carboxylate group at the 3rd position. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of approximately 210.62 g/mol .

Synthesis

The synthesis of methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multi-step procedures starting from readily available precursors. Industrial production may utilize continuous flow reactors and optimized catalytic systems to enhance yield and purity.

Biological Activity and Applications

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and molecular targets involved in disease processes. Notably, compounds within this class have shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The mechanism of action often involves binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Research Findings and Techniques

Studies on methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate have focused on its interactions with various biological targets. Techniques such as X-ray crystallography and molecular docking are commonly employed to elucidate binding affinities and mechanisms of action against specific proteins like FGFRs and other kinases. These studies are crucial for optimizing modifications to enhance efficacy and selectivity against target proteins.

Safety and Handling

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Proper handling requires adherence to safety protocols, including the use of protective equipment and storage in an inert atmosphere at 2-8°C .

Comparison with Similar Compounds

Several compounds share structural similarities with methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, including:

Compound NameSimilarityUnique Features
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateHighDifferent substitution pattern affecting biological activity
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylateHighVariation in ring structure influencing reactivity
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridineModerateBromine substitution at the 5th position
7-AzaindoleModerateLacks chlorine substitution but retains similar core

These comparisons highlight the unique chemical and biological properties of methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, which differentiate it from other similar compounds within the pyrrolopyridine family.

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